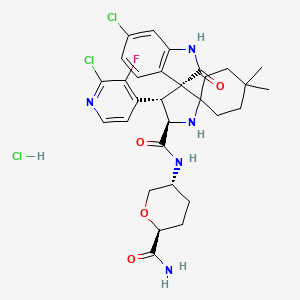

MK-8718

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MK-8718 is a potent, selective and orally bioavailable HIV protease inhibitor with a favorable pharmacokinetic profile with potential for further development.

Applications De Recherche Scientifique

HIV Protease Inhibition

MK-8718 is primarily studied for its role as a novel HIV protease inhibitor. Utilizing a morpholine core as the aspartate binding group, MK-8718 has shown potent enzyme potency and antiviral activity. The design of MK-8718 was inspired by the analysis of crystal structures of initial leads bound to HIV protease, leading to the optimization of its antiviral capabilities (Bungard et al., 2016). Further studies have continued to explore new aspartate binding groups based on the binding mode of MK-8718, demonstrating significant improvements in binding affinity and antiviral activity (Bungard et al., 2017).

Synthesis and Chemical Development

Advancements in the chemical synthesis of MK-8718 have also been a significant area of research. For instance, a study presented a palladium-catalyzed diastereoselective synthesis approach, which was applied to the total synthesis of MK-8718 (Wu Zhi et al., 2018). This indicates a growing interest in refining the production processes of MK-8718 to enhance its efficacy and availability.

Applications in Cancer Research

While MK-8718 is primarily associated with HIV treatment, there's emerging research exploring its applications in cancer therapy. For instance, a study on MK-8776, a related compound, investigated its use as a radiotherapy sensitization agent for triple-negative breast cancer. This research suggested that MK-8776 could increase the radiosensitivity of cancer cells by inhibiting autophagy, pointing to potential broader applications of MK-8718 and related compounds in oncology (Zhou et al., 2017).

Broader Antiviral Research

MK-8718's role in broader antiviral research is evident in studies exploring its efficacy as an HIV-1 integrase inhibitor. For example, research on MK-0518, a compound related to MK-8718, demonstrated potent antiretroviral activity and tolerability in HIV-1-infected individuals (Markowitz et al., 2006). This highlights the potential of MK-8718 in contributing to the development of new antiviral therapies.

Propriétés

Numéro CAS |

1582729-24-5 |

|---|---|

Nom du produit |

MK-8718 |

Formule moléculaire |

C30H30ClF6N5O4 |

Poids moléculaire |

674.0414 |

Nom IUPAC |

((3S,6R)-6-(2-(3-((2S,3S)-2-amino-3-(4-chlorophenyl)-3-(3,5-difluorophenyl)propanamido)-5-fluoropyridin-4-yl)ethyl)morpholin-3-yl)methyl (2,2,2-trifluoroethyl)carbamate |

InChI |

InChI=1S/C30H30ClF6N5O4/c31-18-3-1-16(2-4-18)26(17-7-19(32)9-20(33)8-17)27(38)28(43)42-25-12-39-11-24(34)23(25)6-5-22-10-40-21(13-45-22)14-46-29(44)41-15-30(35,36)37/h1-4,7-9,11-12,21-22,26-27,40H,5-6,10,13-15,38H2,(H,41,44)(H,42,43)/t21-,22+,26-,27-/m0/s1 |

Clé InChI |

OUUHZXOSBUCFJO-ZKBLBJRCSA-N |

SMILES |

O=C(OC[C@H]1NC[C@@H](CCC(C(F)=CN=C2)=C2NC([C@@H](N)[C@@H](C3=CC=C(Cl)C=C3)C4=CC(F)=CC(F)=C4)=O)OC1)NCC(F)(F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

MK-8718; MK 8718; MK8718. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

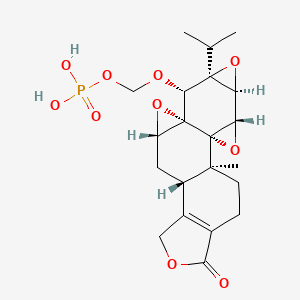

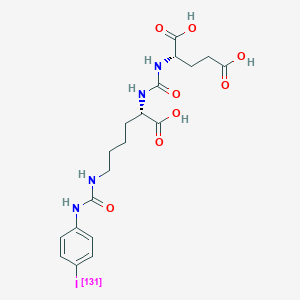

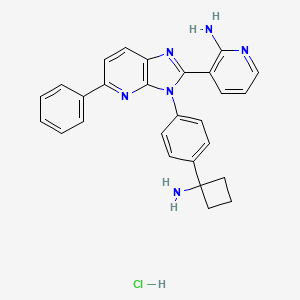

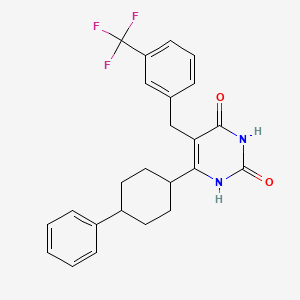

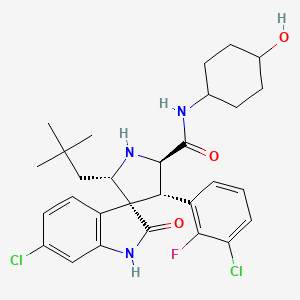

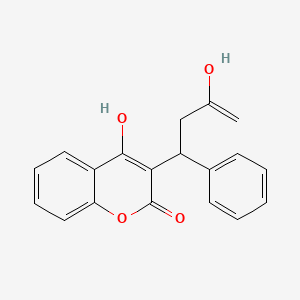

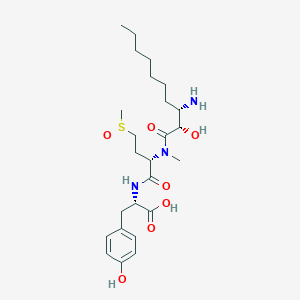

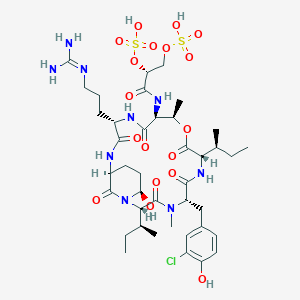

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,9R)-1-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B609040.png)